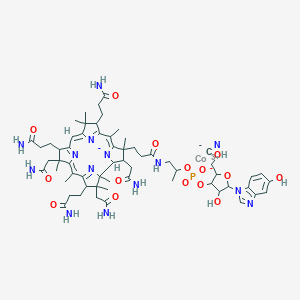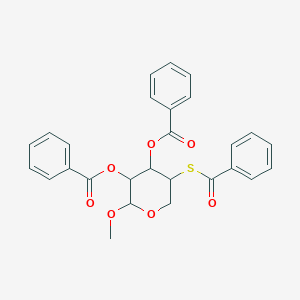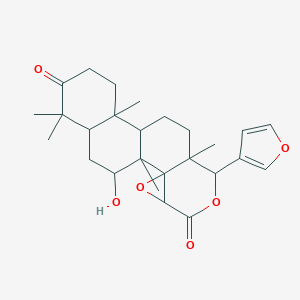
Deacetyldihydrogedunin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetyldihydrogedunin is a natural product that has been isolated from the bark of the Garcinia yunnanensis tree. This compound has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
Deacetyldihydrogedunin exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Deacetyldihydrogedunin also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Deacetyldihydrogedunin has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which protects cells from oxidative damage. It also possesses anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, deacetyldihydrogedunin has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Deacetyldihydrogedunin has several advantages for lab experiments. It is a natural product that can be easily extracted from the bark of the Garcinia yunnanensis tree. It also possesses a wide range of pharmacological properties, making it a versatile compound for research. However, the synthesis method of deacetyldihydrogedunin is complex and requires expertise in organic chemistry.
Orientations Futures
Deacetyldihydrogedunin has several potential future directions for research. It can be further studied for its potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use as an anticancer agent. Further research can also be conducted to optimize the synthesis method of deacetyldihydrogedunin, making it more accessible for research.
Méthodes De Synthèse
Deacetyldihydrogedunin can be synthesized using a multi-step process, which involves the extraction of the compound from the bark of Garcinia yunnanensis tree followed by purification and chemical modification. The synthesis method of deacetyldihydrogedunin is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Deacetyldihydrogedunin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also demonstrated its potential to treat neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
10314-91-7 |
|---|---|
Nom du produit |
Deacetyldihydrogedunin |
Formule moléculaire |
C26H34O6 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,15-dione |
InChI |
InChI=1S/C26H34O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h8,11,13,15-16,18-20,28H,6-7,9-10,12H2,1-5H3 |
Clé InChI |
WDUBDMHNLXNHDG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
SMILES canonique |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Autres numéros CAS |
10314-91-7 |
Synonymes |
(13α,17aα)-14β,15β:21,23-Diepoxy-7α-hydroxy-4,4,8-trimethyl-17-oxa-D-homo-24-nor-5α-chola-20,22-diene-3,16-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



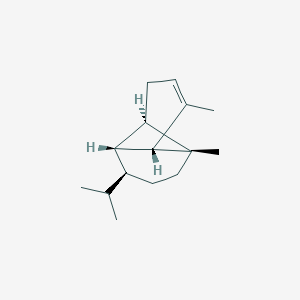
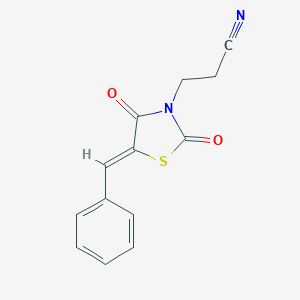
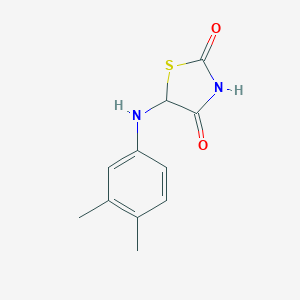
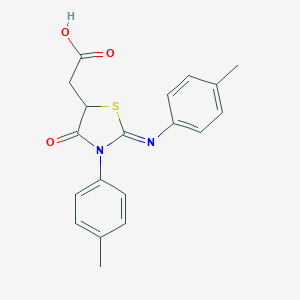
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
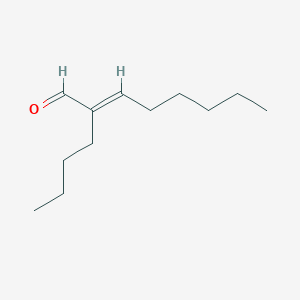
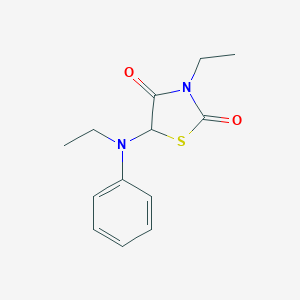
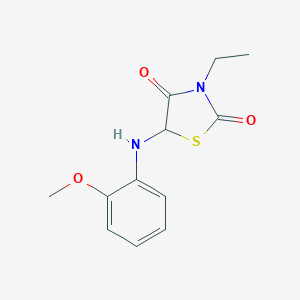
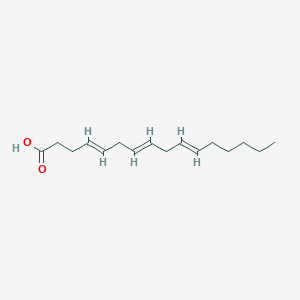
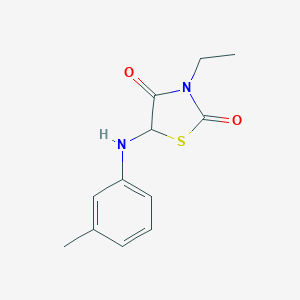
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
